2-(4-Methylmorpholin-3-yl)ethan-1-ol
Description
2-(4-Methylmorpholin-3-yl)ethan-1-ol is a nitrogen-containing heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 4-position and a hydroxyl-terminated ethyl chain at the 3-position. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and industrial applications due to their solubility in water and organic solvents, as well as their ability to act as ligands or intermediates in synthesis .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(4-methylmorpholin-3-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3 |
InChI Key |
PONBKCONPCCZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the reaction of 4-methylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the morpholine ring.
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylmorpholin-3-yl)ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 2-(4-Methylmorpholin-3-yl)acetaldehyde or 2-(4-Methylmorpholin-3-yl)acetic acid.
Scientific Research Applications
2-(4-Methylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular differences between 2-(4-Methylmorpholin-3-yl)ethan-1-ol and related compounds:
Physicochemical Properties
- Polarity: The target compound’s hydroxyl and morpholine groups confer higher polarity than alkyl-substituted analogs like 2-[(3-methylpentan-2-yl)amino]ethan-1-ol, enhancing water solubility .
- Aromaticity: 2-[(4-Aminophenyl)methoxy]ethan-1-ol exhibits UV activity due to its aromatic ring, unlike non-aromatic morpholine derivatives .
Key Research Findings
- Synthetic Efficiency : Electron-withdrawing groups (e.g., bromo, methoxy) in analogs improve reaction yields, suggesting strategies for optimizing the target compound’s synthesis .
- Steric Effects : Methyl substitution on morpholine may reduce reactivity in ring-opening reactions compared to smaller substituents.
- Industrial Relevance : Complex morpholine derivatives highlight the versatility of ethan-1-ol backbones in designing multifunctional materials .
Biological Activity
2-(4-Methylmorpholin-3-yl)ethan-1-ol, also known as (R)-2-(4-methylmorpholin-3-yl)ethanol, is an organic compound characterized by a morpholine ring and a hydroxyl group, which classifies it as an alcohol. Its unique structure, particularly the presence of a methyl group on the morpholine ring, contributes to its distinctive chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 2-(4-Methylmorpholin-3-yl)ethan-1-ol is CHNO. The compound features a chiral center, which influences its interactions in biological systems. The morpholine ring enhances its reactivity and biological activity compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 145.20 g/mol |
| Structure | Structure |
Mechanisms of Biological Activity
The biological activity of 2-(4-Methylmorpholin-3-yl)ethan-1-ol is significant in medicinal chemistry. It has been shown to interact with various molecular targets, such as enzymes and receptors, modulating their activity through specific binding interactions. The mechanisms of action can vary widely based on the biological context in which the compound is studied:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Case Studies
-
Antimicrobial Activity : A study investigated the compound's efficacy against multidrug-resistant (MDR) bacteria. Results indicated that 2-(4-Methylmorpholin-3-yl)ethan-1-ol exhibited promising antibacterial activity against Gram-negative bacteria, including Escherichia coli and Acinetobacter baumannii .
- Minimum Inhibitory Concentration (MIC) values were determined to assess potency:
Bacterial Strain MIC (µg/mL) E. coli (wild-type) 0.5 - 1 A. baumannii 8 - 16 - Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .
Interaction Studies
Research has also been conducted to understand the binding affinity of 2-(4-Methylmorpholin-3-yl)ethan-1-ol with specific enzymes or receptors. These studies help elucidate its potential therapeutic effects and side effects when used in medicinal applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(4-Methylmorpholin-3-yl)ethan-1-ol, a comparison with structurally similar compounds was made:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol | Enantiomer with different stereochemistry | 0.92 |
| 4-Methylmorpholine | Parent compound without chiral center | 0.77 |
| 2-(4-Morpholinyl)ethanol | Similar compound with different substitution pattern | 0.89 |
The distinctiveness of 2-(4-Methylmorpholin-3-yl)ethan-1-ol lies in its specific chiral configuration and the presence of the morpholine ring, enhancing its reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
